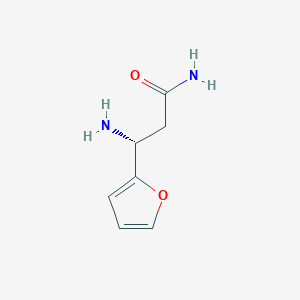
(3R)-3-amino-3-(furan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(furan-2-yl)propanamide is an organic compound that features an amino group, a furan ring, and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(furan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and an appropriate amine.
Amidation Reaction: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Reduction: The resulting amide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or BH3 are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-(furan-2-yl)propanamide depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.
Chemical Reactions: The compound’s functional groups (amino, furan, amide) determine its reactivity and the types of reactions it can undergo.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
(3R)-3-amino-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(3R)-3-amino-3-(furan-2-yl)propanamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings like thiophene or pyridine. These properties can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
QOSQRBUQZJOTKR-RXMQYKEDSA-N |
Isomerische SMILES |
C1=COC(=C1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
C1=COC(=C1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
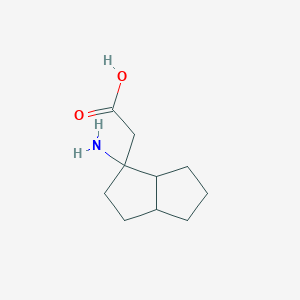
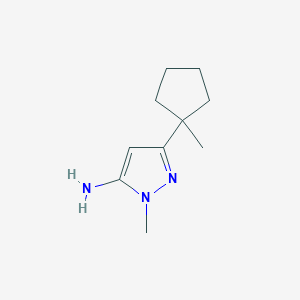
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
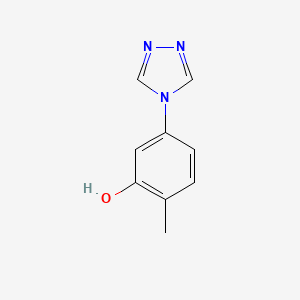
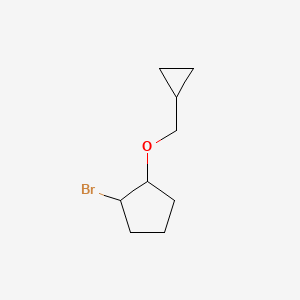
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
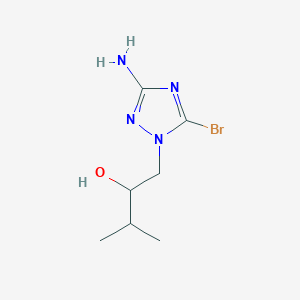
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
